3-chloro-4,5-dimethoxy-N-(4-nitrophenyl)benzamide
Description
3-chloro-4,5-dimethoxy-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with chloro, methoxy, and nitrophenyl groups
Properties
IUPAC Name |
3-chloro-4,5-dimethoxy-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-8-9(7-12(16)14(13)23-2)15(19)17-10-3-5-11(6-4-10)18(20)21/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNJBJJHRITHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4,5-dimethoxy-N-(4-nitrophenyl)benzamide typically involves the following steps:
Methoxylation: The methoxy groups are introduced via methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Chlorination: The chloro group is introduced through chlorination reactions, typically using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with 4-nitroaniline in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4,5-dimethoxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for methoxylation, or sodium hydride in dimethylformamide for other substitutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-4,5-dimethoxy-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-chloro-4,5-dimethoxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-nitrophenyl)benzamide
- 3,4-dimethoxy-N-(4-nitrophenyl)benzamide
- 3-chloro-4,5-dimethoxy-N-(3-nitrophenyl)benzamide
Uniqueness
3-chloro-4,5-dimethoxy-N-(4-nitrophenyl)benzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and chloro) groups creates a compound with distinct chemical properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
